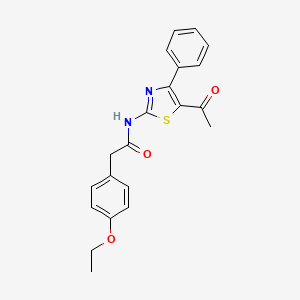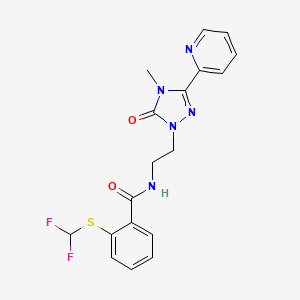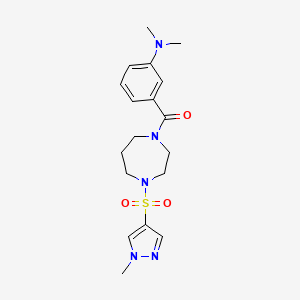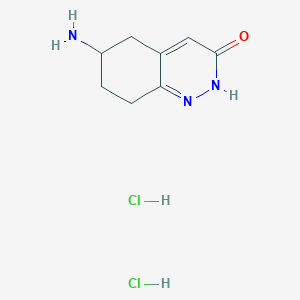
(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone, also known as DSP-4, is a synthetic compound used in scientific research for its selective neurotoxic effects on noradrenergic neurons. It has been widely studied for its potential use in understanding the role of noradrenaline in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess antiviral activities . Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . By analogy, (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone could be explored for its potential antiviral properties, possibly offering a new avenue for the development of antiviral medications.
Anticancer Applications
Piperazine, a moiety present in the compound, is found in various pharmaceuticals, including anticancer drugs . The ability of piperazine derivatives to modulate pharmacokinetic properties makes them valuable in enhancing drug efficacy. Therefore, our compound could be investigated for its potential use in cancer treatment, particularly in improving the delivery and effectiveness of existing anticancer agents.
Nonlinear Optical (NLO) Materials
Chalcone derivatives, which are structurally related to our compound, have been studied for their electronic, optical, and NLO properties . These properties are crucial for applications in optoelectronic device fabrications. The (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone could similarly be investigated for its potential use in the development of NLO materials, which are essential for optical switching, optical logic, memory devices, and signal processing.
Antibacterial and Antifungal Research
The piperazine ring is known to be present in biologically active compounds with antibacterial and antifungal properties . This suggests that our compound could be synthesized and screened for such activities, contributing to the development of new antibiotics or antifungal medications.
Neurodegenerative Disease Treatment
Piperazine derivatives have been associated with potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . The compound could be explored for its neuroprotective effects, possibly leading to new therapeutic approaches for these conditions.
Pharmacokinetic Enhancer
Due to the presence of the piperazine ring, which is known to positively influence the pharmacokinetic properties of drugs, this compound could be used to enhance the bioavailability and distribution of other drugs . This application could be particularly useful in drug formulations to improve therapeutic outcomes.
Psychoactive Substance Research
Piperazine is also used in psychoactive substances for recreational purposes . While the use of such substances is often illegal, the compound could be studied in a controlled environment to understand its psychoactive properties, which could inform the development of legal therapeutic agents for psychiatric conditions.
Growth Factor Receptor Inhibition
Compounds with pyrimidin-4-yl ureas have been optimized as selective inhibitors of the fibroblast growth factor receptor tyrosine kinases . Given the structural similarity, (3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone could be investigated for its potential as a growth factor receptor inhibitor, which may have implications in cancer therapy.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withE3 ubiquitin-protein ligase Mdm2 . This protein plays a crucial role in the regulation of the cell cycle and apoptosis, making it a potential target for anticancer drugs .
Mode of Action
Similar compounds have been shown to inhibit their targets, preventing them from performing their normal functions . This can lead to changes in cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
Given the potential target of this compound, it may be involved in the regulation of thecell cycle and apoptosis . Disruption of these pathways can lead to cell death, which is a desirable outcome in the treatment of cancer .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
If it acts similarly to related compounds, it may lead tocell death in cancer cells by disrupting the cell cycle and promoting apoptosis .
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-6-8-22(9-7-21)16(23)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMLYDDRYLICLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2899320.png)

![6-(2,2-dimethoxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2899323.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2899327.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2899329.png)

![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2899331.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride](/img/structure/B2899336.png)
![5-Bromo-4-chlorofuro[2,3-d]pyrimidine](/img/structure/B2899338.png)